

Friluglanstat: A Technical Overview of a Novel mPGES-1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Friluglanstat is an investigational small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] By selectively targeting mPGES-1, friluglanstat represents a promising therapeutic strategy for modulating the production of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][2] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and available experimental data for friluglanstat.

Chemical Structure and Properties

Friluglanstat is a complex synthetic organic molecule. Its chemical identity and key properties are summarized below.

Chemical Identifiers



Identifier	Value
IUPAC Name	N-(3-chloro-2-methylphenyl)-2- (methoxymethyl)-6-[[2- (trifluoromethyl)benzoyl]amino]-1H- benzimidazole-4-carboxamide[3]
SMILES	CC1=C(C=CC=C1Cl)NC(=O)C2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4C(F) (F)F)NC(=N3)COC[3]
InChI	InChl=1S/C25H20ClF3N4O3/c1-13-18(26)8-5- 9-19(13)32-24(35)16-10-14(11-20-22(16)33- 21(31-20)12-36-2)30-23(34)15-6-3-4-7- 17(15)25(27,28)29/h3-11H,12H2,1-2H3, (H,30,34)(H,31,33)(H,32,35)[4]
InChlKey	ZPONWJXTHMDOSV-UHFFFAOYSA-N[4]
CAS Number	1422203-86-8[3]
Synonyms	NS-580 FREE BASE, CHEMBL3934885[3]

Physicochemical Properties

Experimental data on the physicochemical properties of **friluglanstat** are limited in the public domain. The following table summarizes computed and available experimental data.

Property	Value	Source
Molecular Formula	C25H20CIF3N4O3	PubChem[3][4]
Molecular Weight	516.9 g/mol	PubChem[3][4]
XLogP3	4.7	PubChem (Computed)[3]
Hydrogen Bond Donors	3	PubChem (Computed)
Hydrogen Bond Acceptors	6	PubChem (Computed)
Rotatable Bond Count	6	PubChem (Computed)



Pharmacokinetic Properties

Detailed experimental pharmacokinetic data for **friluglanstat**, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not currently available in the public literature.

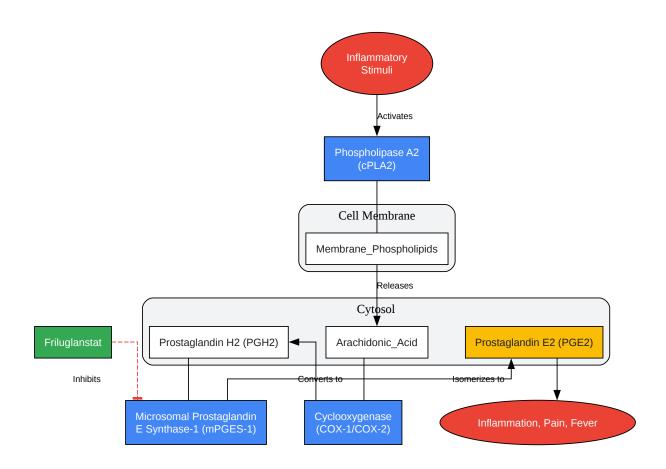
Mechanism of Action and Signaling Pathway

Friluglanstat's therapeutic potential stems from its specific inhibition of mPGES-1, a key enzyme in the inflammatory cascade.

Prostaglandin E2 Synthesis Pathway

Prostaglandin E2 (PGE2) is a lipid mediator synthesized from arachidonic acid through a multistep enzymatic pathway. This pathway is a critical component of the inflammatory response.





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Friluglanstat's inhibition of the PGE2 synthesis pathway.

Pharmacodynamics

Friluglanstat is a potent inhibitor of human mPGES-1. The following table summarizes its in vitro inhibitory activity from published data.



Assay Description	IC50 (nM)
Inhibition of mPGES-1 in microsomes from CHO-K1 cells transiently expressing human mPGES-1	6.6
Inhibition of PGE2 production in A549 epithelial cells	12.9

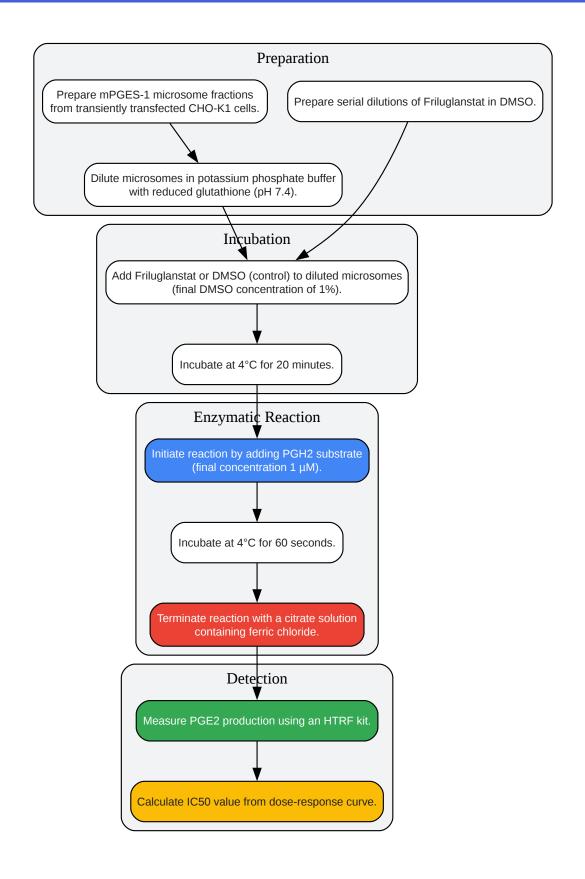
Experimental Protocols

Detailed in vivo experimental protocols for **friluglanstat** are not widely available. However, the following in vitro assay has been described for determining its inhibitory activity against mPGES-1.

In Vitro mPGES-1 Inhibition Assay

This protocol describes a method for measuring the 50% inhibitory concentration (IC50) of **friluglanstat** against human mPGES-1.





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Workflow for in vitro mPGES-1 inhibition assay.



Summary and Future Directions

Friluglanstat is a potent and selective inhibitor of mPGES-1 with a well-defined mechanism of action. Its ability to block the production of pro-inflammatory PGE2 makes it a compelling candidate for further investigation in a range of inflammatory and pain-related disorders. While in vitro data demonstrates its potency, a more complete understanding of its therapeutic potential will require comprehensive preclinical studies to determine its pharmacokinetic profile and in vivo efficacy. The lack of publicly available data on these aspects highlights the need for further research to fully characterize this promising compound. As more data becomes available, the scientific community will be better positioned to evaluate the clinical utility of friluglanstat as a novel anti-inflammatory agent.

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References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Benzimidazole-2-one: A Novel Anchoring Principle For Antagonizing p53-Mdm2 PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(3-chloro-2-methylphenyl)-2-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]-6-[[2-(trifluoromethyl)benzoyl]amino]-1H-benzimidazole-4-carboxamide | C30H32CIF3N6O2 | CID 90229325 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Friluglanstat | C25H20ClF3N4O3 | CID 71267445 PubChem [pubchem.ncbi.nlm.nih.gov]
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